
Sirius Rose BB
Descripción general
Descripción
Sirius Rose BB is a synthetic azo dye widely used in the textile industry for its vibrant color and stability. Azo dyes are characterized by the presence of one or more azo bonds (N=N) connecting aromatic rings. These dyes are known for their high photolytic stability and resistance to major oxidizing agents, making them ideal for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sirius Rose BB involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps include:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an aromatic compound, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Optimization of Reaction Parameters: Parameters such as temperature, pH, and reactant concentrations are carefully controlled to maximize the efficiency and yield of the dye.
Análisis De Reacciones Químicas
Types of Reactions: Sirius Rose BB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the cleavage of the azo bond and formation of smaller aromatic compounds.
Reduction: Under reducing conditions, the azo bond can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation Products: Smaller aromatic compounds such as phenols or carboxylic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated derivatives of the original dye.
Aplicaciones Científicas De Investigación
Sirius Rose BB has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of azo dye reactions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Mecanismo De Acción
The mechanism of action of Sirius Rose BB involves its interaction with light and various chemical agents. The dye absorbs light in the visible spectrum, leading to electronic transitions within the molecule. This property is exploited in photodynamic therapy, where the dye generates reactive oxygen species upon light exposure, causing damage to targeted cells. Additionally, the azo bond in this compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Reactive Black 5: Another azo dye used in textile dyeing with similar stability and resistance properties.
Remazol Brilliant Blue R: Known for its high stability and resistance to photolytic degradation.
Reactive Orange 16: Used in textile dyeing with comparable chemical properties.
Uniqueness of Sirius Rose BB: this compound stands out due to its specific absorption characteristics and its effectiveness in various industrial applications. Its high stability and resistance to degradation make it a preferred choice in the textile industry. Additionally, its potential use in photodynamic therapy highlights its versatility compared to other azo dyes .
Propiedades
IUPAC Name |
tetrasodium;6-imino-5-[2-[4-[[4-[2-(2-imino-8-oxo-6-sulfonatonaphthalen-1-yl)hydrazinyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]hydrazinyl]-4-oxonaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,34-35,38-41H,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXBERQNXDEVGB-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C(=C2C1=CC(=CC2=O)S(=O)(=O)[O-])NNC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N8Na4O15S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


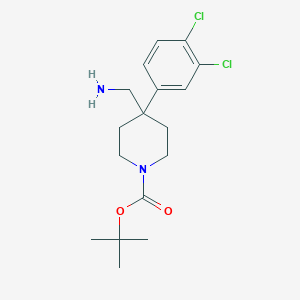
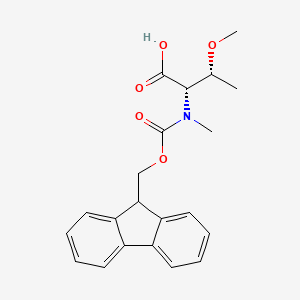
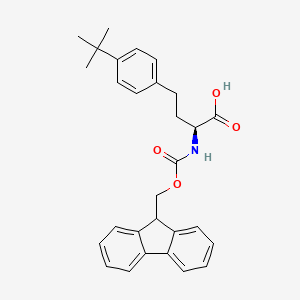
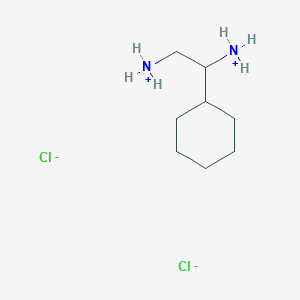
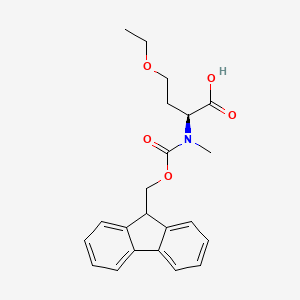
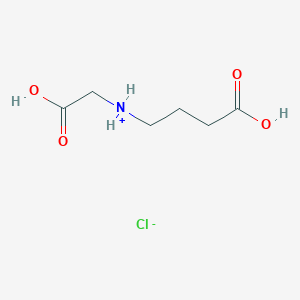
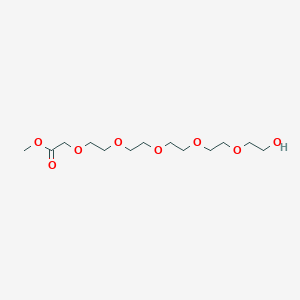
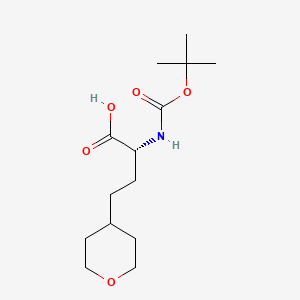
![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)
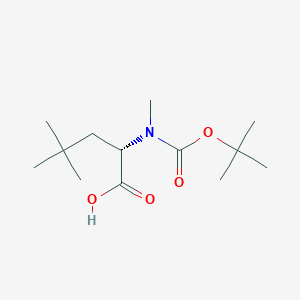
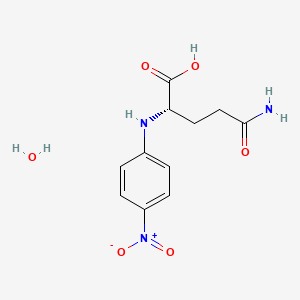
![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)

